Cyclohexyl acetoacetate

Transesterification Solid acid catalysis Process chemistry

Cyclohexyl acetoacetate (CAS 6947-02-0) is a β-keto ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol. It belongs to the acetoacetate ester family, featuring a cyclohexyl ester moiety that confers distinct steric bulk and lipophilicity compared to short-chain alkyl acetoacetates.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 6947-02-0
Cat. No. B1620204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl acetoacetate
CAS6947-02-0
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OC1CCCCC1
InChIInChI=1S/C10H16O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h9H,2-7H2,1H3
InChIKeyGJOSRMAVDXJBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl Acetoacetate (CAS 6947-02-0): Procurement-Relevant Physicochemical Profile and Compound Class Overview


Cyclohexyl acetoacetate (CAS 6947-02-0) is a β-keto ester with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol. It belongs to the acetoacetate ester family, featuring a cyclohexyl ester moiety that confers distinct steric bulk and lipophilicity compared to short-chain alkyl acetoacetates . The compound is commercially available at ≥95% purity from multiple suppliers and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research .

Why Cyclohexyl Acetoacetate Cannot Be Casually Substituted with Ethyl or Methyl Acetoacetate


Although cyclohexyl acetoacetate shares the β-keto ester functional core with ethyl acetoacetate and methyl acetoacetate, the cyclohexyl ester group introduces a substantial steric and electronic perturbation that alters both its physical properties and its reactivity profile. Transesterification studies using solid acid catalysts demonstrate that the steric demand of cyclohexanol reduces transesterification yields by 12 percentage points relative to linear primary alcohols under identical conditions [1]. Furthermore, the cyclohexyl ester elevates the boiling point by approximately 77°C and the logP by over 1.5 log units compared to ethyl acetoacetate, directly impacting downstream purification strategy, solvent partitioning behavior, and safety classification during procurement, storage, and shipping [2][3].

Cyclohexyl Acetoacetate: Quantitative Evidence for Informed Procurement Decisions


Transesterification Yield Penalty: Cyclohexanol vs. n-Butanol Under Solid Acid Catalysis

In a direct head-to-head comparison within the same patent, the transesterification of methyl acetoacetate with cyclohexanol using sulfated tin oxide catalyst (toluene, 110°C, 6 h) afforded cyclohexyl acetoacetate in 85% isolated yield [1]. Under identical conditions, transesterification with the linear primary alcohol n-butanol delivered n-butyl acetoacetate in 97% yield, representing a 12-percentage-point yield decrement attributable to the steric hindrance of the secondary cyclohexyl alcohol [1].

Transesterification Solid acid catalysis Process chemistry

Boiling Point Elevation: Cyclohexyl Acetoacetate vs. Ethyl Acetoacetate and Its Impact on Distillation-Based Purification

Cyclohexyl acetoacetate exhibits a boiling point of approximately 258.2°C at 760 mmHg , which is roughly 77°C higher than that of ethyl acetoacetate (180.8°C at 760 mmHg) [1]. This substantial elevation reflects the increased molecular weight and van der Waals surface area of the cyclohexyl ester and necessitates higher-temperature distillation equipment, increasing energy costs for purification at scale.

Boiling point Purification Thermal stability

Lipophilicity Differentiation: logP of Cyclohexyl Acetoacetate Compared to Ethyl Acetoacetate

Cyclohexyl acetoacetate has an estimated logP of 1.83–1.85 [1][2], compared to ethyl acetoacetate with a reported logP of approximately 0.3–0.4 [3]. This ~1.5 log unit increase corresponds to roughly a 30-fold greater partitioning into organic phases, which alters extraction efficiency, chromatographic retention, and may influence the pharmacokinetic profile of derivatives synthesized from this intermediate.

Lipophilicity logP Extraction Drug-likeness

Flash Point and Safety Classification: Implications for Storage and Shipping of Cyclohexyl Acetoacetate

Cyclohexyl acetoacetate has a reported flash point of 107.7°C (225°F, TCC) [1], which is approximately 35°C higher than the flash point of ethyl acetoacetate (~73°C, closed cup) [2]. This places cyclohexyl acetoacetate above the 93°C threshold used in many regulatory frameworks to distinguish combustible liquids (Class IIIA, flash point ≥ 60°C but < 93°C) from those with flash points ≥ 93°C (Class IIIB under NFPA), potentially simplifying storage and shipping compliance relative to the more flammable ethyl ester.

Flash point Safety Transport classification Storage

Enzymatic Domino Synthesis: Cyclohexyl Acetoacetate as a Substrate for Acylase-Catalyzed Pyridin-2-one Formation

Cyclohexyl acetoacetate is a competent substrate in the Acylase 'Amano' (AA)-catalyzed three-component domino synthesis of pyridin-2-ones, reacting with aldehydes and cyanoacetamide to afford products in yields ranging from 37% to 93% under mild conditions (ethylene glycol, 60°C, 24 h) [1]. Both ethyl acetoacetate and cyclohexyl acetoacetate were employed in this study, demonstrating that the bulky cyclohexyl ester is tolerated by the enzyme's active site and can participate in the Knoevenagel–Michael–cyclization–oxidation cascade. No systematic yield comparison between the two esters across identical aldehyde substrates was reported; however, the study establishes cyclohexyl acetoacetate as a viable alternative for generating pyridin-2-one libraries with enhanced lipophilicity conferred by the cyclohexyl ester moiety.

Biocatalysis Pyridin-2-one Domino reaction Acylase

Metal Complex Formation: Cyclohexyl Acetoacetate as a Chelating Ligand for Co(II), Ni(II), and Zn(II)

Cyclohexyl acetoacetate forms well-defined intracomplex compounds with Co²⁺ and Ni²⁺ in the presence of pyridine as a co-ligand, yielding octahedral complexes characterized by single-crystal X-ray diffraction [1]. A binuclear Zn(II) complex of cyclohexyl acetoacetate has also been structurally characterized, crystallizing in the triclinic space group P-1 with unit cell parameters a = 7.6530(4), b = 12.2412(8), c = 12.9102(9) Å [2]. IR spectroscopy confirms bidentate coordination of the deprotonated β-keto ester ligand. While analogous complexes have been reported for ethyl acetoacetate, the cyclohexyl ester introduces greater steric bulk, which can influence coordination geometry, solubility of the resulting complex in non-polar media, and crystallinity—properties relevant to the design of metal-organic precursors for materials applications.

Coordination chemistry Crystal structure Metal complexes

Cyclohexyl Acetoacetate: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Lipophilic Heterocyclic Libraries via Biocatalytic Domino Reactions

For medicinal chemistry groups synthesizing pyridin-2-one libraries, cyclohexyl acetoacetate serves as a drop-in replacement for ethyl acetoacetate in acylase-catalyzed three-component domino reactions, delivering products in 37–93% yield while directly installing the cyclohexyl ester moiety associated with elevated logP (~1.85 vs. ~0.3 for ethyl acetoacetate) [1][2]. This eliminates the need for a separate post-synthetic transesterification step when target compounds require enhanced lipophilicity for membrane permeability.

Process Development Where Reduced Flammability Simplifies Regulatory Compliance

When scaling up reactions that employ β-keto ester intermediates, cyclohexyl acetoacetate's flash point of 107.7°C (vs. ~73°C for ethyl acetoacetate) places it in a higher safety classification, potentially reducing the engineering controls required for bulk solvent storage and handling [1][2]. This is particularly advantageous in pilot-plant and production environments where lower-flash-point solvents trigger more stringent fire code requirements.

Coordination Chemistry Requiring Bulky β-Keto Ester Ligands for Crystallization Control

For inorganic and materials chemists seeking to grow diffraction-quality single crystals of metal β-keto ester complexes, cyclohexyl acetoacetate provides a sterically demanding ligand framework that has been successfully used to crystallize and structurally characterize Co(II), Ni(II), and Zn(II) complexes by single-crystal XRD [1][2]. The enhanced crystallinity and altered solubility profile relative to ethyl acetoacetate complexes can be decisive when crystallization screening with smaller ester ligands fails to produce suitable crystals.

Chromatographic Method Development Requiring Increased Retention and Resolution

Cyclohexyl acetoacetate's logP of ~1.85 (vs. ~0.3 for ethyl acetoacetate) translates to significantly longer retention on reversed-phase HPLC columns [1][2]. This property can be exploited in analytical method development where the target analyte—or a derivative synthesized from cyclohexyl acetoacetate—requires separation from more polar impurities or early-eluting matrix components that would co-elute with the corresponding ethyl or methyl ester derivatives.

Quote Request

Request a Quote for Cyclohexyl acetoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.